molecular formula C26H28Cl2N2O2 B448116 11-(2,4-dichlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 354545-42-9

11-(2,4-dichlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B448116
CAS No.: 354545-42-9
M. Wt: 471.4g/mol
InChI Key: FUUKEVAHNMZFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2,4-dichlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,4-dichlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic or basic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Pentanoyl Group: The pentanoyl group is added through a nucleophilic acyl substitution reaction, where the benzodiazepine core reacts with pentanoyl chloride in the presence of a base like pyridine.

    Final Modifications: The final steps may involve purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or even fully reducing the benzodiazepine ring.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or fully reduced benzodiazepine derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines under various chemical conditions.

Biology

Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant activities. Research may focus on optimizing its efficacy and reducing side effects.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its

Properties

CAS No.

354545-42-9

Molecular Formula

C26H28Cl2N2O2

Molecular Weight

471.4g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H28Cl2N2O2/c1-4-5-10-23(32)30-21-9-7-6-8-19(21)29-20-14-26(2,3)15-22(31)24(20)25(30)17-12-11-16(27)13-18(17)28/h6-9,11-13,25,29H,4-5,10,14-15H2,1-3H3

InChI Key

FUUKEVAHNMZFEH-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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